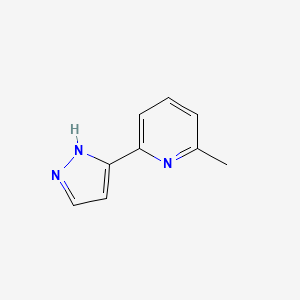

2-methyl-6-(1H-pyrazol-3-yl)pyridine

描述

Overview of Pyridine-Pyrazole Hybrid Ligand Systems

Pyridine-pyrazole hybrid compounds represent a highly sought-after class of ligands in coordination chemistry. researchgate.net Often considered analogues of the classic 2,2'-bipyridine (B1663995) ligands, they offer distinct advantages, including relative ease of synthesis and the ability to readily modify their structure. researchgate.net These ligands are constructed from two different nitrogen-containing aromatic rings: a six-membered pyridine (B92270) ring and a five-membered pyrazole (B372694) ring.

The combination of these two heterocycles into a single molecule creates a powerful chelating agent capable of binding to metal ions. The pyrazole component, particularly when unsubstituted on its nitrogen atom (an N-H or "protic" pyrazole), introduces unique functionality. nih.gov The proton on the pyrazole nitrogen is acidic and can be removed (deprotonation) to form a negatively charged pyrazolate anion. nih.gov This transformation alters the ligand's electronic properties and allows it to act as a bridge between multiple metal centers, facilitating the formation of di- or polynuclear complexes. nih.gov

The versatility of these hybrid systems is a cornerstone of their utility in research. By making chemical modifications to either the pyridine or pyrazole ring—such as adding substituent groups—researchers can systematically tune the ligand's steric bulk and electronic character. This tunability is crucial for controlling the properties of the resulting metal complexes, influencing their stability, reactivity, and photophysical behavior. researchgate.net Consequently, metal complexes derived from pyridine-pyrazole ligands are actively investigated for a wide range of applications, including homogeneous catalysis, materials for electronics like OLEDs, and the development of complex supramolecular structures. researchgate.netlongdom.orgmdpi.com

Structural Characteristics and Chemical Relevance of 2-Methyl-6-(1H-pyrazol-3-yl)pyridine

The defining feature of this compound is its molecular architecture, which consists of a central pyridine ring substituted at the 2-position with a methyl group (-CH₃) and at the 6-position with a 1H-pyrazol-3-yl group. This specific arrangement makes it an effective bidentate, or two-toothed, ligand. It coordinates to a metal ion through two nitrogen atoms: the nitrogen of the pyridine ring and one of the two nitrogen atoms in the pyrazole ring, forming a stable five-membered chelate ring.

The presence of the methyl group at the position adjacent to the pyridine nitrogen is of particular chemical relevance. It introduces steric hindrance, which can influence how the ligand binds to a metal center and can affect the geometry of the final complex. Furthermore, the methyl group, being electron-donating, subtly modifies the electronic properties of the pyridine ring, which in turn can impact the catalytic activity or photophysical characteristics of the metal complex.

A key structural aspect is the N-H group on the pyrazole ring. This feature categorizes the molecule as a "protic" ligand. nih.gov The hydrogen atom can participate in hydrogen bonding or can be removed under basic conditions. This deprotonation converts the neutral ligand into an anionic ligand, which can lead to the formation of neutral metal complexes from metal halide precursors or alter the redox properties of the metallic center. The potential for the pyrazole ring to exist in different tautomeric forms further adds to the compound's chemical complexity and versatility. mdpi.com

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N₃ myskinrecipes.com |

| Molecular Weight | 159.19 g/mol myskinrecipes.com |

| CAS Number | 203569-23-7 myskinrecipes.com |

| Ligand Type | Bidentate N,N-donor |

| Key Functional Groups | Pyridine, Pyrazole (protic N-H), Methyl |

Historical Context and Evolution of Research on Pyrazolylpyridines

The study of pyrazolylpyridine ligands is built upon a long history of research into the coordination chemistry of individual heterocyclic compounds like pyrazole and pyridine. pen2print.orgacs.org For decades, pyrazole and its derivatives have been recognized for their ability to act as effective chelating agents for a wide variety of transition metals. mdpi.comresearchgate.net

The conceptual evolution leading to hybrid ligands involved covalently linking these individual heterocyclic units to create multidentate systems with enhanced binding capabilities. The development of pyrazolylpyridines was a significant advance, offering a modular platform that combined the distinct electronic features of both rings. researchgate.net Early research in this area focused on the fundamental synthesis of these new ligands and the structural characterization of their coordination compounds with various metals. longdom.orgmdpi.comresearchgate.net

Over time, the complexity of the ligands under investigation grew. Research expanded from simple bidentate pyrazolylpyridines to more elaborate multidentate structures where multiple pyrazolyl-pyridine units are attached to a central aromatic spacer. bris.ac.ukresearchgate.net A pivotal development in the field was the increased focus on the role of the protic N-H group found in N-unsubstituted pyrazoles. nih.gov This led to a deeper understanding of how this functional group could be exploited in "metal-ligand cooperation," where both the metal and the ligand participate directly in a chemical reaction. nih.gov More recent research has shifted from purely structural studies to exploring the functional applications of the corresponding metal complexes. This includes their use in homogeneous catalysis, such as the dehydrogenation of alcohols, and in materials science, where their photophysical properties are of interest for applications like organic light-emitting diodes (OLEDs). researchgate.netrsc.org

Scope and Objectives of Academic Research on this compound

Academic research on this compound is multifaceted, driven by the goal of understanding and exploiting its properties in coordination chemistry and beyond. The primary objectives can be categorized as follows:

Synthesis and Characterization: A fundamental objective is the development and optimization of synthetic pathways to produce this compound and its derivatives in good yields. researchgate.netchemicalbook.com Once synthesized, the compound is thoroughly characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, to confirm its structure and purity. longdom.orgmdpi.com

Coordination Chemistry Studies: A major area of investigation involves reacting the ligand with a diverse range of transition metal salts (e.g., ruthenium, copper, zinc, platinum) to synthesize new metal complexes. researchgate.netrsc.orgacs.org Researchers aim to understand the ligand's coordination behavior, including the resulting geometry, stability, and stoichiometry of the complexes. A key point of interest is how the steric and electronic influence of the 2-methyl group affects the coordination sphere compared to its non-methylated analogue.

Catalysis: A significant portion of research is dedicated to exploring the catalytic potential of metal complexes incorporating this ligand. chemscene.com The unique environment created by the this compound ligand can impart high activity and selectivity to the metal center for various organic transformations. Studies on related pyrazole-pyridine systems have shown promise in reactions like the acceptorless dehydrogenation of alcohols, a process that generates hydrogen gas as the only byproduct. rsc.org

Materials Science: The photophysical properties of metal complexes derived from this ligand are another important research focus. The objective is to synthesize complexes that exhibit interesting luminescence or electronic properties, with potential applications in areas such as organic light-emitting diodes (OLEDs). researchgate.net This research seeks to establish clear relationships between the molecular structure of the complex and its observed physical properties. researchgate.net

| Metal Ion | Ligand Type Example | Area of Research/Application | Reference |

|---|---|---|---|

| Ruthenium(II) | Pyrazolyl-pyridine type | Anticancer activity, Homogeneous catalysis | rsc.orgrsc.org |

| Copper(II) | Pendant 3-(2-pyridyl)pyrazole | Supramolecular chemistry, Coordination behavior | longdom.orgresearchgate.net |

| Zinc(II) | 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | Structural characterization, Coordination geometry | mdpi.com |

| Platinum(II) | 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine | Organometallic reactivity, Protonation studies | acs.org |

Structure

3D Structure

属性

IUPAC Name |

2-methyl-6-(1H-pyrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-3-2-4-8(11-7)9-5-6-10-12-9/h2-6H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIOUZOTMBJHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360546 | |

| Record name | 2-methyl-6-(1H-pyrazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203569-23-7 | |

| Record name | 2-methyl-6-(1H-pyrazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Methyl-6-(1H-pyrazol-3-yl)pyridine

The synthesis of this compound can be achieved through various established routes, which can be broadly categorized into direct synthetic approaches, multi-step syntheses from precursors, and catalytic strategies.

Direct Synthetic Approaches

Direct synthetic approaches aim to construct the this compound scaffold in a single or a few convergent steps. One common strategy involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. While a specific direct synthesis for this compound is not extensively documented, analogous syntheses for similar structures, such as 2-(3-phenyl-1H-pyrazol-5-yl)pyridine, are well-established. nih.gov This analogous reaction involves the refluxing of a suitable 1,3-diketone with hydrazine hydrate (B1144303) in ethanol (B145695), suggesting a similar pathway could be employed for the target molecule. nih.gov

Another direct approach is the Knorr pyrazole (B372694) synthesis, which involves the reaction of a β-ketoester with a hydrazine. nih.gov This method is a cornerstone in pyrazole synthesis and can be adapted for the preparation of pyrazolyl-pyridines.

Multi-Step Synthesis from Precursors

Multi-step syntheses offer greater flexibility and control over the final structure. A plausible multi-step pathway to this compound commences with a readily available pyridine (B92270) precursor, such as 2-acetyl-6-methylpyridine. This precursor can be converted into a chalcone-like intermediate, which then undergoes cyclization with hydrazine to form the pyrazole ring. For instance, the synthesis of the closely related 2-(1H-pyrazol-3-yl)pyridine has been reported from 3-(dimethylamino)-1-(2-pyridinyl)-2-propen-1-one and hydrazine hydrate in ethanol at 60°C, affording the product in high yield. chemicalbook.com

A general multi-step synthetic sequence is outlined below:

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Claisen-Schmidt Condensation | 2-Acetyl-6-methylpyridine, Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Heat | 3-(Dimethylamino)-1-(6-methylpyridin-2-yl)prop-2-en-1-one |

| 2 | Pyrazole Ring Formation | 3-(Dimethylamino)-1-(6-methylpyridin-2-yl)prop-2-en-1-one, Hydrazine hydrate | Ethanol, Reflux | This compound |

This sequence allows for the construction of the pyrazole moiety onto a pre-existing methyl-substituted pyridine ring.

Catalytic Strategies in Synthesis

Catalytic methods, particularly those employing transition metals, have become increasingly important in the synthesis of heterocyclic compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for forming the C-C bond between the pyridine and pyrazole rings. nih.gov For example, a pre-functionalized pyrazole boronic acid or ester could be coupled with a halogenated 2-methylpyridine (B31789) derivative.

Recent advancements have also focused on the use of heterogeneous catalysts to facilitate the synthesis of pyrazolo[3,4-b]pyridines and related structures, which can sometimes be adapted for the synthesis of non-fused systems. mdpi.com These catalytic systems often offer advantages in terms of reusability and simplified purification procedures.

Derivatization and Analog Development of the this compound Scaffold

The this compound scaffold possesses multiple sites for functionalization, allowing for the development of a wide range of analogs. Both the pyrazole and pyridine moieties can be selectively modified.

Functionalization at the Pyrazole Moiety

The pyrazole ring in this compound offers several positions for derivatization.

N-Alkylation: The NH proton of the pyrazole ring is acidic and can be readily deprotonated and subsequently alkylated. This allows for the introduction of various alkyl or aryl substituents at the N1 position. Common conditions for N-alkylation involve the use of a base such as potassium carbonate in a polar aprotic solvent like DMF, followed by the addition of an alkyl halide. nih.gov Enzymatic methods for selective N-alkylation of pyrazoles have also been developed, offering high regioselectivity. nih.gov

Halogenation: The C4 position of the pyrazole ring is susceptible to electrophilic halogenation. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms, respectively. These halogenated derivatives can then serve as handles for further functionalization through cross-coupling reactions.

The following table summarizes some common functionalization reactions at the pyrazole moiety:

| Reaction | Position | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | N1 | Base (e.g., K₂CO₃), Alkyl halide, DMF | N-Alkyl |

| Halogenation | C4 | NBS or NCS, Acetonitrile | Bromo or Chloro |

Functionalization at the Pyridine Moiety

The pyridine ring of this compound can also be functionalized, although the existing substituents may influence the regioselectivity of these reactions.

Oxidation of the Methyl Group: The methyl group at the C2 position of the pyridine ring can be oxidized to a carboxylic acid or an aldehyde, providing a key intermediate for further modifications, such as amide or ester formation.

Electrophilic Aromatic Substitution: While the pyridine ring is generally deactivated towards electrophilic aromatic substitution, under forcing conditions, reactions such as nitration or halogenation can occur. The directing effects of the existing methyl and pyrazolyl groups would need to be considered.

Cross-Coupling Reactions: If a halogenated precursor of this compound is used in the synthesis, the halogen atom on the pyridine ring can be utilized for palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

The development of analogs through these derivatization strategies is crucial for modulating the physicochemical and biological properties of the this compound scaffold.

Introduction of Bridging Units and Extended Architectures

The bifunctional nature of the this compound scaffold, featuring both a pyridine and a pyrazole ring, makes it an excellent candidate for constructing larger, more complex molecular structures. The nitrogen atoms in both heterocyclic rings can act as coordination sites for metal ions, enabling the formation of coordination polymers and metal-organic frameworks (MOFs).

The deprotonated pyrazole ring, or pyrazolate, is particularly effective as a bridging ligand, linking multiple metal centers to create extended one-, two-, or three-dimensional networks. acs.org For instance, related bis(pyrazol-3-yl)pyridine (bpp) ligands have been successfully employed as scaffolds for coordination polymers. These ligands can coordinate to metal ions like iron(III) and silver(I) through their tridentate N3 sites and other substituents, forming 1D-coordination polymer chains. organic-chemistry.org The resulting architectures can exhibit interesting properties, such as spin crossover (SCO) behavior, which are influenced by the precise geometry of the coordination sphere. organic-chemistry.org

The general strategy involves reacting a functionalized pyrazolyl-pyridine ligand with a metal salt under conditions that promote polymerization, such as solvothermal methods. The choice of metal ion, counter-anion, and solvent can influence the final topology of the extended structure. While direct examples starting from this compound are not extensively documented in the reviewed literature, the principles derived from structurally similar ligands are directly applicable. By modifying the core molecule, for example, by introducing additional coordinating groups on the methyl or pyrazole moieties, it can be tailored to act as a versatile building block for crystal engineering and the development of functional materials. organic-chemistry.org

Stereoselective Synthesis of Chiral Derivatives

The development of chiral derivatives of this compound is a sophisticated area of synthetic chemistry, crucial for applications in asymmetric catalysis and medicinal chemistry. While direct stereoselective syntheses of this specific compound are not widely reported, methodologies applied to related pyrazolo[3,4-b]pyridine systems provide a clear blueprint for potential synthetic routes.

A prominent strategy for inducing chirality is through asymmetric catalysis. For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the oxidative [3 + 3] annulation of enals with pyrazol-5-amines, yielding structurally diverse and chiral pyrazolo[3,4-b]pyridin-6-ones with excellent yields and enantioselectivities. conicet.gov.ar This approach demonstrates that the pyridine-fused pyrazole core can be constructed asymmetrically.

Another avenue involves the use of pyrazolin-5-one derivatives, which can act as nucleophiles in asymmetric reactions. wikipedia.org Both organocatalysts and metal catalysts have been employed to achieve highly functionalized chiral pyrazole and pyrazolone (B3327878) derivatives. wikipedia.org These strategies could potentially be adapted to synthesize chiral precursors that are then converted to the this compound scaffold. Furthermore, the synthesis of chiral Metal-Organic Frameworks (MOFs) using T-shaped bifunctional pyrazole-carboxylate ligands highlights the potential for creating extended chiral structures from pyrazole-containing building blocks. nih.gov

These examples from related systems suggest that chiral derivatives of this compound could be accessible through two main pathways:

Asymmetric synthesis of the core structure: Employing chiral catalysts or auxiliaries during the cyclization reactions that form the pyridine or pyrazole rings.

Chiral derivatization: Attaching a chiral moiety to a pre-formed this compound scaffold.

Mechanistic Studies of Synthetic Reactions

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions, improving yields, and controlling selectivity. The formation of this molecule typically involves the construction of the pyrazole ring onto a pyridine precursor or vice versa, often through condensation reactions.

Investigation of Reaction Intermediates

The synthesis of the pyrazole ring, commonly achieved through the Knorr pyrazole synthesis, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. Mechanistic studies have identified several key intermediates in this process. The reaction is believed to proceed through the initial formation of a carbinolamine (also referred to as a hydroxylpyrazolidine), which then dehydrates to form a hydrazone intermediate . rsc.orgrsc.org This hydrazone subsequently undergoes intramolecular cyclization to yield the final pyrazole ring. rsc.org In some cases, a di-addition intermediate , resulting from the reaction of the diketone with two molecules of phenylhydrazine (B124118), has also been observed. rsc.org

In the related Paal-Knorr synthesis, which can be used to form pyrroles and furans, the proposed mechanism involves either a hemiaminal cyclization or an enamine cyclization pathway. rgmcet.edu.in Computational studies suggest that a pathway involving the intermediacy of hemialcohols is energetically preferred. rsc.org

When the Vilsmeier-Haack reaction is employed, for instance, to introduce a formyl group onto the pyrazole ring or to synthesize the ring itself from a hydrazone, the key reactive species is the Vilsmeier reagent , a chloroiminium or dichloromethyleniminium ion. jocpr.comorganic-chemistry.org This electrophilic intermediate reacts with the substrate to form adducts such as α-chloro amines or iminium salts , which are then hydrolyzed during workup to produce the final aldehyde. jocpr.comorganic-chemistry.org

For syntheses involving palladium catalysis, such as cross-coupling reactions to build the pyridine skeleton, the catalytic cycle involves distinct organometallic intermediates. These typically include a palladacycle formed via C-H activation, which can then undergo oxidative addition to form high-valent Pd(IV) species before reductive elimination regenerates the catalyst and releases the product. rsc.org

Elucidation of Rate-Determining Steps

Identifying the rate-determining step (RDS) is crucial for optimizing reaction kinetics. In the context of pyrazole and pyridine synthesis, the RDS varies depending on the specific reaction pathway.

Paal-Knorr Synthesis: For the formation of pyrroles, the ring formation step (cyclization) is generally considered to be the rate-determining step. alfa-chemistry.com

Knorr Pyrazole Synthesis: Under neutral pH conditions, the dehydration of the hydroxylpyrazolidine intermediate (carbinolamine) to form the pyrazole is widely accepted as the rate-determining step. rsc.org

Palladium-Catalyzed Pyridine Synthesis: For a one-pot C-H alkenylation/electrocyclization sequence, kinetic simulations have indicated that the process involves a facile C-H oxidative addition followed by a slow reductive elimination step , which is rate-limiting. nih.gov

Cobalt-Catalyzed Isomerization: In reactions that may be used to generate enamine precursors for pyridine synthesis, such as the isomerization of allylamines, the C-H activation of the allylic C-H bond to generate a Co-H species has been identified as the rate-determining step. acs.org

Table 1: Rate-Determining Steps in Relevant Synthetic Reactions

| Reaction Name | Proposed Rate-Determining Step | Reference(s) |

|---|---|---|

| Paal-Knorr Synthesis | Cyclization (Ring Formation) | alfa-chemistry.com |

| Knorr Pyrazole Synthesis | Dehydration of Hydroxylpyrazolidine Intermediate | rsc.org |

| Pd-Catalyzed Pyridine Synthesis | Reductive Elimination | nih.gov |

| Co-Catalyzed Allylamine Isomerization | Allylic C-H Activation | acs.org |

Solvent and Catalyst Effects on Reaction Outcomes

The choice of solvent and catalyst has a profound impact on the outcome of the synthesis of pyrazole-pyridine systems, particularly affecting reaction rates, yields, and, most critically, regioselectivity.

Catalyst Effects: Catalysis is central to the efficient synthesis of pyrazoles and pyridines.

Acid Catalysis: The Knorr and Paal-Knorr syntheses are frequently accelerated by the addition of a weak acid, such as acetic acid. organic-chemistry.orgwikipedia.org The acid protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine. jk-sci.com

Lewis Acid Catalysis: Lewis acids like samarium(III) chloride (SmCl₃) can catalyze pyrazole synthesis by participating in the formation of β-diketonate complexes, thereby accelerating the reaction. nih.gov

Palladium Catalysis: In modern synthetic methods for constructing pyridines, palladium catalysts are pivotal. The choice of ligand coordinated to the palladium center is critical; for instance, sterically hindered pyridine ligands have been shown to increase the reactivity in C-H activation/alkenylation pathways. acs.org

Nanocatalysts: Green chemistry approaches have utilized catalysts like nano-ZnO for the condensation of phenylhydrazine with β-ketoesters, achieving excellent yields and short reaction times. nih.gov

Catalyst Role in Mechanism: Catalysts can also play a more intricate role by activating specific intermediates. For example, in certain multicomponent syntheses, a catalyst can promote keto-enol tautomerization and also activate the hydrazone intermediate to facilitate the subsequent cyclization. rsc.org

Table 2: Effect of Solvents on Regioselectivity of Pyrazole Formation

| 1,3-Diketone Substrate | Solvent | Regioisomeric Ratio (Product 1 : Product 2) | Reference(s) |

|---|---|---|---|

| Ethyl 2,4-dioxo-4-(2-furyl)butanoate | Ethanol | 75 : 25 | conicet.gov.ar |

| Ethyl 2,4-dioxo-4-(2-furyl)butanoate | TFE | 93 : 7 | conicet.gov.ar |

| Ethyl 2,4-dioxo-4-(2-furyl)butanoate | HFIP | 97 : 3 | conicet.gov.ar |

| 1-(Thiophen-2-yl)butane-1,3-dione | Protic Solvents (e.g., EtOH) | Major Isomer 1 | researchgate.net |

| 1-(Thiophen-2-yl)butane-1,3-dione | Aprotic Solvents (e.g., THF) | Major Isomer 2 | researchgate.net |

Coordination Chemistry and Metallosupramolecular Assemblies

Ligand Properties and Coordination Modes

N-Donor Characteristics and Chelation Thermodynamics

2-Methyl-6-(1H-pyrazol-3-yl)pyridine and its analogues function as versatile N-donor ligands. The nitrogen atoms of both the pyridine (B92270) and pyrazole (B372694) rings can coordinate to metal centers, acting as a bidentate chelating ligand. The deprotonation of the pyrazole NH group can also lead to a pyrazolate moiety, which can act as a bridging ligand between two metal centers, forming dinuclear or polynuclear complexes. researchgate.net

The thermodynamic stability of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, the solvent, and the specific substituents on the ligand framework. The chelate effect, where the formation of a five- or six-membered ring with the metal ion enhances stability, plays a significant role. The thermodynamics of complex formation are a critical aspect of understanding the behavior of these ligands in solution and their potential applications. mdpi.com

Structural Conformational Analysis in Metal Coordination

The coordination of this compound to a metal center induces specific conformational arrangements. The planarity of the pyridine and pyrazole rings is a key feature, although the dihedral angle between them can vary depending on the metal ion and the presence of other ligands in the coordination sphere. nih.gov For instance, in some crystal structures, the pyrazole and pyridine rings are nearly coplanar, facilitating strong chelation. researchgate.net In other cases, steric hindrance from bulky substituents can lead to a more twisted conformation. researchgate.net

Influence of Substituents on Coordination Geometry and Electronic Properties

The introduction of substituents on the pyridine or pyrazole rings can significantly impact the coordination geometry and electronic properties of the resulting metal complexes. Electron-donating groups, such as methyl groups, can increase the electron density on the nitrogen atoms, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can decrease the basicity of the nitrogen donors.

Steric effects also play a crucial role. Bulky substituents can influence the coordination geometry, potentially forcing a distorted geometry on the metal center. uclouvain.be This can have a profound effect on the electronic properties of the complex, such as its spin state in the case of iron(II) complexes. uclouvain.be For example, the presence of bulky groups can prevent the spin crossover phenomenon from occurring. uclouvain.be The electronic effects of substituents can also be observed in the photophysical properties of the complexes, influencing their emission wavelengths. nih.gov

Formation and Structural Characterization of Metal Complexes

Transition Metal Complexes

This compound and its derivatives form stable complexes with a wide range of transition metals.

Synthesis and Crystallographic Analysis of Coordination Compounds

The synthesis of these coordination compounds typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.gov The resulting complexes can often be isolated as crystalline solids, allowing for their detailed characterization by single-crystal X-ray diffraction. nih.govacs.org

Crystallographic analysis provides definitive proof of the molecular structure, including the coordination number and geometry of the metal center, the coordination mode of the ligand, and the bond distances and angles within the complex. acs.orgnih.govresearchgate.netnih.gov This information is essential for understanding the structure-property relationships of these materials.

Below is a table summarizing crystallographic data for selected transition metal complexes with ligands related to this compound.

| Metal Ion | Ligand | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Ref. |

| Fe(II) | 2,6-di(pyrazol-1-yl)pyridine | [Fe(L)₂]I₀.₅[I₃]₁.₅ | Orthorhombic | Pbcn | Fe-N(pyridine): ~2.1, Fe-N(pyrazole): ~2.2 | nih.gov |

| Cu(I) | 2-(3(5)-pyrazolyl)-6-methylpyridine | [Cu₃(py)(L)₃]·0.5py | Monoclinic | P2₁/n | Cu-N(pyridine): ~2.0, Cu-N(pyrazole): ~1.9 | acs.orgmst.edu |

| Cu(II) | 2-(1H-pyrazol-3-yl)pyridine | [Cu₂(μ-L)₂(HCOO)₂(H₂O)₂] | Triclinic | P-1 | Cu-N(pyridine): ~2.0, Cu-N(pyrazole): ~1.9 | researchgate.net |

| Os(II) | 2,6-di(5-trifluoromethylpyrazol-3-yl)pyridine | [Os(L)(CO)₂(H₂O)] | Monoclinic | P2₁/c | Os-N(pyridine): ~2.0, Os-N(pyrazole): ~2.1 | researchgate.net |

| Zn(II) | 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | [ZnCl₂(L)] | Monoclinic | P2₁/c | Zn-N(pyridine): ~2.1, Zn-N(pyrazole): ~2.2 | mdpi.com |

| Cd(II) | N,N′,N′′,N′′′-[pyrazine-2,3,5,6-tetrayltetrakis(methylene)]tetrakis(N-methylaniline) | Cd(L)I₂ | Monoclinic | C2/c | Cd-N(pyrazine): 2.295(3), Cd-N(aniline): 2.599(3) | nih.gov |

Spectroscopic and Electrochemical Characterization of Metal Centers

The characterization of metal complexes incorporating the this compound ligand relies on a suite of spectroscopic and electrochemical techniques to elucidate the coordination environment and electronic properties of the metal center. While specific data for this exact ligand is not extensively documented in publicly available literature, the behavior of analogous pyrazolyl-pyridine systems provides a strong basis for understanding its properties.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of these complexes in solution. In diamagnetic complexes, the coordination of the ligand to a metal center typically induces shifts in the ¹H and ¹³C NMR signals of the pyridine and pyrazole protons and carbons compared to the free ligand. For paramagnetic metal ions, such as some lanthanide(III) ions, these shifts can be significantly larger and are influenced by both contact and pseudocontact (dipolar) mechanisms. For instance, studies on lanthanide complexes with a carboxylated bispyrazolylpyridyl ligand have demonstrated that the paramagnetic chemical shifts observed in the ¹H NMR spectrum of the Yb(III) complex are in good agreement with theoretical calculations based on a dipolar model, providing insights into the solution structure of the complex. acs.org

UV-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within the metal complexes. The spectra of lanthanide complexes with pyrazolyl-pyridine type ligands typically show ion-specific 4f-4f transitions. rsc.org These transitions are often weak and sharp due to their forbidden nature. The coordination environment can influence the intensity and splitting of these bands. The ligand itself will have characteristic π-π* transitions, which may be perturbed upon coordination to a metal ion. researchgate.net

The following table summarizes typical spectroscopic data that would be expected for metal complexes of this compound, based on related compounds.

| Technique | Observed Phenomena | Information Gained |

|---|---|---|

| ¹H and ¹³C NMR | Shifts in proton and carbon signals upon complexation. | Confirmation of ligand coordination, information on the solution-state structure. |

| UV-Vis Spectroscopy | Ligand-centered (π-π*) and metal-centered (d-d or f-f) electronic transitions. | Elucidation of the electronic structure of the metal center and the effect of coordination. |

| Infrared (IR) Spectroscopy | Shifts in vibrational frequencies of the pyridine and pyrazole rings. | Information on the coordination mode of the ligand. |

Electrochemical Characterization:

The table below outlines the expected electrochemical data for a representative transition metal complex.

| Metal Complex (Hypothetical) | Redox Couple | Epa (V vs. Ag/AgCl) | Epc (V vs. Ag/AgCl) | ΔEp (V) | Process |

|---|---|---|---|---|---|

| [Cu(II)(this compound)₂]²⁺ | Cu(II)/Cu(I) | ~0.75 | ~0.03 | ~0.72 | Quasi-reversible |

| [Fe(II)(this compound)₂]²⁺ | Fe(III)/Fe(II) | ~-0.47 | ~-0.67 | ~0.20 | Quasi-reversible |

Data is illustrative and based on analogous compounds. analis.com.my

Lanthanide and Actinide Complexes

The coordination chemistry of this compound with f-block elements is of significant interest due to the potential applications of the resulting complexes in separation processes relevant to the nuclear fuel cycle.

Coordination Chemistry with f-Block Elements

The this compound ligand is expected to act as a bidentate N-donor ligand, coordinating to lanthanide and actinide ions through the nitrogen atoms of the pyridine and pyrazole rings. The formation of stable complexes with these large and hard metal ions is anticipated. Research on analogous systems, such as 3-(3-pyridyl)pyrazole with lanthanide trichlorides, has revealed the formation of a variety of coordination polymers with different dimensionalities, from 2D networks to 3D frameworks. rsc.org The stoichiometry of the resulting complexes and their structural diversity are influenced by the ligand-to-metal ratio and the specific lanthanide ion. rsc.org

The coordination of f-block elements with pyrazolyl-pyridine ligands can lead to complexes with high coordination numbers, which is characteristic of these elements. The structures of these complexes are often influenced by the presence of counter-ions and solvent molecules, which can also coordinate to the metal center.

Role in Selective Separation Processes

A critical application of ligands like this compound is in the selective separation of trivalent actinides (An(III)) from trivalent lanthanides (Ln(III)). This separation is a significant challenge in the reprocessing of spent nuclear fuel due to the similar ionic radii and chemical properties of these elements.

Pyridylpyrazole-based ligands have demonstrated a promising ability to selectively extract Am(III) over Eu(III), a key separation in this context. nih.govnih.gov The selectivity is attributed to a greater degree of covalency in the Am-N bonds compared to the Eu-N bonds. nih.govnih.gov Density Functional Theory (DFT) calculations on related systems have shown that the Am(III) complexes are thermodynamically more stable in the aqueous phase than their Eu(III) counterparts, which drives the separation. nih.gov The nitrogen atom of the pyrazole ring appears to play a more crucial role in the extraction and separation process than the pyridine nitrogen. nih.gov

The general mechanism involves the formation of a neutral complex with the ligand that is preferentially extracted into an organic phase. The efficiency of this extraction and the separation factor can be influenced by factors such as the acidity of the aqueous phase and the presence of synergistic agents. nih.gov

The following table presents typical separation factors for Am(III) over Eu(III) achieved with related pyridylpyrazole-based ligands.

| Ligand System | Separation Factor (SFAm/Eu) | Conditions |

|---|---|---|

| Pyridylpyrazole-based tetradentate ligands | 15 - 60 | HNO₃ solution with 2-bromohexanoic acid |

| 2,6-bis(isopropyl nih.govrsc.orgresearchgate.nettriazin-3-yl)pyridine | ~400 | Nitric acid solution |

Data is for analogous compounds to illustrate the potential of the pyrazolyl-pyridine scaffold. nih.gov

Supramolecular Architectures and Self-Assembly Processes

The this compound molecule possesses functional groups that can participate in non-covalent interactions, leading to the formation of well-defined supramolecular architectures through self-assembly.

Directing Role of Hydrogen Bonding Interactions in Crystal Packing

Hydrogen bonding plays a crucial role in directing the crystal packing of pyrazole-containing molecules. The pyrazole moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the sp² hybridized nitrogen atom). This allows for the formation of various hydrogen bonding motifs, such as chains and rings.

The presence of the methyl group in this compound can also influence the crystal packing through steric effects and by participating in weaker C-H···π or C-H···N interactions. The interplay of these various hydrogen bonds and other weak intermolecular forces dictates the final three-dimensional arrangement of the molecules in the solid state.

Formation of Coordination Polymers and Metal-Organic Frameworks

The bidentate nature of this compound makes it a suitable building block, or linker, for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). By coordinating to metal ions, which act as nodes, this ligand can bridge between metal centers to form extended one-, two-, or three-dimensional networks.

The field of CPs and MOFs based on pyrazole-containing ligands is well-established. researchgate.net The structural outcome of the self-assembly process depends on several factors, including the coordination geometry of the metal ion, the stoichiometry of the reactants, and the reaction conditions such as temperature and solvent. For instance, the reaction of a multipyridyl and pyrazolyl ligand with various metal ions has been shown to generate a range of 1D and 2D coordination polymers with diverse topologies. rsc.org

While specific examples of CPs or MOFs constructed from this compound are not readily found in the literature, the versatility of the pyrazolyl-pyridine scaffold suggests its high potential for forming such materials. nih.gov The uncoordinated N-H group of the pyrazole ring in such frameworks could also be available for post-synthetic modification or for interaction with guest molecules within the pores of the material.

In-depth Analysis of Intermolecular Forces in this compound Metallosupramolecular Assemblies Remains Elusive

Despite significant interest in the coordination chemistry of pyridine-pyrazole based ligands, a detailed examination of the intermolecular forces governing the self-assembly of this compound in metallosupramolecular structures is not yet available in published scientific literature.

Extensive searches of chemical databases and scholarly articles have revealed a notable absence of specific research focused on the crystal structure and supramolecular assembly of the compound this compound. While the broader class of pyridine-pyrazole ligands is widely studied for its versatile coordination properties and the formation of complex supramolecular architectures, specific experimental data detailing the hydrogen bonding, π-stacking, and van der Waals interactions for this particular compound are not publicly accessible.

Research on structurally related compounds, such as 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine and 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, indicates that C-H···N hydrogen bonds are a common feature in the solid-state packing of these molecules, often leading to the formation of extended supramolecular tapes or layers. It is plausible that this compound would exhibit similar intermolecular interactions. However, without specific crystallographic data, any discussion of the precise nature and energetic contributions of these forces would be purely speculative.

The self-assembly of metal-ligand complexes into well-defined supramolecular structures is a field of intense research, driven by the potential applications of these materials in areas such as catalysis, molecular recognition, and materials science. The final architecture of these assemblies is dictated by a delicate balance of various non-covalent interactions. A thorough understanding of these forces is crucial for the rational design of new functional materials.

Unfortunately, for this compound, the foundational crystallographic studies that would provide insights into these interactions are not available. Therefore, a detailed analysis of the intermolecular forces governing its self-assembly in coordination chemistry and metallosupramolecular assemblies cannot be provided at this time. Further experimental work, including single-crystal X-ray diffraction studies of the compound and its metal complexes, is required to elucidate these structural details.

Catalytic Applications and Mechanistic Insights

2-Methyl-6-(1H-pyrazol-3-yl)pyridine Derived Complexes in Homogeneous Catalysis

The bidentate N,N-coordination of the this compound ligand to a metal center creates a stable precatalyst environment suitable for various catalytic processes. The electronic and steric properties of the complex can be fine-tuned by modifying the metal center or substituents on the ligand framework.

While specific studies on complexes of this compound in methyl methacrylate (B99206) (MMA) polymerization are not extensively documented, research on closely related structures highlights their potential. For instance, a copper(II) complex of the parent ligand, 2-(pyrazol-3-yl)-6-(pyrazolate)pyridine, has been shown to polymerize MMA with moderate activity and syndiotacticity. researchgate.netnih.gov This suggests that the pyrazolyl-pyridine framework is a viable platform for developing polymerization catalysts. The polymerization of MMA is a critical industrial process, and catalysts that can control the stereochemistry (tacticity) of the resulting poly(methyl methacrylate) (PMMA) are of significant interest.

In a representative study involving a related iminomethylpyridine-based copper(II) complex, the following results were obtained for MMA polymerization when activated with modified methylaluminoxane (B55162) (MMAO).

| Catalyst | Activity (g PMMA / mol M · h) | Mₙ (× 10⁵ g/mol) | PDI (Mₙ/Mₙ) | Syndiotacticity (rr) |

|---|---|---|---|---|

| [LₐCu(μ-Cl)Cl]₂ | 8.56 × 10⁴ | 10.5 | 2.01 | 0.68 |

| [LₑCuCl₂] | 9.14 × 10⁴ | 11.1 | 1.96 | 0.69 |

Data adapted from studies on structurally similar iminomethylpyridine copper(II) complexes. M = Metal. Mₙ = Number-average molecular weight. PDI = Polydispersity index.

These systems demonstrate that pyridine-based ligands can produce high molecular weight PMMA with a preference for a syndiotactic microstructure. nih.gov The catalytic activity is influenced by the specific ligand architecture and the nature of the metal center.

Complexes featuring pyrazolyl-pyridine ligands have proven to be effective catalysts for transfer hydrogenation, a process that involves the transfer of hydrogen from a donor molecule (like 2-propanol) to an acceptor (such as a ketone). Iron(II) and nickel(II) complexes chelated by the closely related 2-pyrazolyl(methyl)pyridine ligand have been systematically studied as catalysts for the transfer hydrogenation of various ketones. rsc.org

The catalytic activity is dependent on both the metal ion and the ligand structure. In these studies, nickel(II) complexes generally showed high activity, although sometimes with an induction period, while certain iron(II) complexes were the most active without a significant lag phase. rsc.org The choice of metal and ligand can also impart substrate specificity, with some catalysts showing a preference for aryl ketones, suggesting potential π-type interactions between the catalyst and the substrate during the reaction. rsc.org

Below is a table summarizing the catalytic activity for the transfer hydrogenation of acetophenone (B1666503) using representative iron(II) and nickel(II) complexes with a 2-pyrazolyl(methyl)pyridine ligand.

| Complex | Metal | Ligand | Observed Rate Constant (kₒₑₛ, s⁻¹) | Induction Period |

|---|---|---|---|---|

| [Ni(L1)Br₂] | Nickel(II) | 2-pyrazolyl(methyl)pyridine | 1.9 × 10⁻⁵ | Yes |

| [Fe(L1)Br₂] | Iron(II) | 2-pyrazolyl(methyl)pyridine | 3.1 × 10⁻⁵ | No |

Reaction conditions: 82 °C in 2-propanol. Data adapted from Ref. rsc.org.

The application of this compound complexes in C-H activation is a developing area of research. While direct studies on this specific ligand are limited, the broader class of pyrazolyl-pyridine ligands has shown promise. For example, rhodium(III)-catalyzed C-H bond functionalization of the isomeric ligand 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been reported. This process can be switched to produce either C-H alkenylation products or indazole derivatives by controlling the solvent system. This highlights the potential of the pyrazolyl-pyridine scaffold to facilitate challenging C-H activation and subsequent functionalization reactions. The directing-group ability of the pyridine (B92270) and pyrazole (B372694) nitrogen atoms is crucial for bringing the metal catalyst into proximity with the target C-H bond.

Beyond the reactions mentioned above, complexes of pyrazolyl-pyridine ligands are being explored for other catalytic transformations. One notable example is the dehydrogenation of formic acid, which is considered a promising hydrogen storage material. An iridium(III) complex containing the parent 2-(1H-pyrazol-3-yl)pyridine ligand has been shown to promote hydrogen evolution from formic acid under acidic conditions. nih.gov In this context, the deprotonation of the azole ligand is thought to increase electron donation to the metal center, facilitating the catalytic cycle. nih.gov

Additionally, related pincer-type ligands incorporating pyrazole and pyridine moieties, such as 2,6-bis(1-R-5-methyl-pyrazol-3-yl)pyridine, have been used to synthesize ruthenium(II) complexes that catalyze the acceptorless dehydrogenation of primary alcohols to aldehydes with high efficiency and selectivity. rsc.org

Exploration of Catalytic Mechanisms

Understanding the reaction mechanism is key to optimizing catalyst performance and designing new, more efficient catalysts. For complexes derived from this compound and its analogs, mechanistic studies often combine kinetic analysis, spectroscopic characterization of intermediates, and computational modeling.

The proposed cycle for these first-row metal catalysts involves:

Coordination of the ketone substrate to the metal center.

Hydrogen transfer from the coordinated 2-propanol (or a metal-hydride intermediate) to the ketone.

Release of the alcohol product.

Regeneration of the active catalyst.

DFT calculations have been used to model the structures of the intermediates in this cycle and to rationalize the observed kinetic data. These models suggest that both steric factors (the shielding of the metal ion by the ligand) and electronic effects (related to metal-ligand bond distances) are significant in determining the reactivity of the complexes. rsc.org

Kinetic Studies and Reaction Order Determination

Kinetic studies are fundamental to elucidating the mechanisms of catalytic reactions. For complexes of this compound, such studies, although not extensively reported for a wide range of reactions, have provided valuable insights where available. For instance, in the context of polymerization reactions, kinetic analysis of related (pyrazol-1-ylmethyl)pyridine copper(II) and zinc(II) complexes in the ring-opening polymerization of ε-caprolactone has demonstrated that these reactions typically follow pseudo-first-order kinetics with respect to the monomer. This suggests that the concentration of the monomer is a key determinant of the reaction rate.

In other catalytic systems, such as the dehydrogenation of formic acid catalyzed by iridium(III) complexes of 2-(1H-pyrazol-3-yl)pyridine, the reaction kinetics are influenced by factors such as substrate concentration, catalyst loading, and temperature. While specific reaction orders for the 2-methyl substituted analogue are not extensively documented in publicly available literature, it is reasonable to infer that similar dependencies would be observed. The determination of reaction orders with respect to the catalyst, substrate, and any co-reagents is crucial for constructing a rate law, which in turn provides a mathematical description of the reaction mechanism. For a hypothetical catalytic cycle involving a complex of this compound, determining these orders would help identify the rate-determining step, which could be substrate coordination, product dissociation, or an intramolecular transformation.

Table 1: Hypothetical Kinetic Data for a Catalytic Reaction

| Experiment | [Catalyst] (mol/L) | [Substrate] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.01 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.02 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.01 | 0.2 | 4.0 x 10⁻⁴ |

This is a hypothetical data table to illustrate the principles of reaction order determination.

From such data, one could deduce the reaction is first order with respect to the catalyst and second order with respect to the substrate, leading to a rate law of: Rate = k[Catalyst]¹[Substrate]².

Ligand Design Principles for Enhanced Catalytic Activity and Selectivity

The design of the ligand is paramount in tuning the catalytic properties of the resulting metal complex. For this compound, several design principles can be applied to enhance both catalytic activity and selectivity.

Electronic Effects: The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing substituents. The methyl group at the 2-position of the pyridine ring is an electron-donating group. This increases the electron density on the pyridine nitrogen, which in turn enhances the σ-donating ability of the ligand to the metal center. A more electron-rich metal center can be more active in certain catalytic reactions, such as oxidative addition. Conversely, the introduction of electron-withdrawing groups on the pyridine or pyrazole rings would decrease the electron density at the metal center, which could be beneficial for reactions requiring a more electrophilic catalyst.

Steric Effects: The steric bulk of the ligand plays a crucial role in controlling the coordination environment around the metal center and can influence both activity and selectivity. The methyl group in this compound introduces a moderate level of steric hindrance near the metal center. This can prevent the formation of undesirable dimeric or polymeric species and can also create a specific coordination pocket that favors the binding of a particular substrate, thereby enhancing selectivity. For instance, in olefin polymerization, the steric profile of the ligand can influence the stereoselectivity of the process nih.gov. Fine-tuning the steric bulk by replacing the methyl group with larger or smaller substituents allows for the optimization of the catalyst for a specific transformation.

Table 2: Influence of Ligand Substitution on Catalytic Performance

| Ligand | Substituent at Pyridine 2-position | Electronic Effect | Steric Hindrance | Expected Impact on Activity/Selectivity |

| 2-(1H-pyrazol-3-yl)pyridine | H | Neutral | Low | Baseline activity |

| This compound | CH₃ | Electron-donating | Moderate | Enhanced activity in some reactions, potential for increased selectivity |

| 2-tert-butyl-6-(1H-pyrazol-3-yl)pyridine | C(CH₃)₃ | Electron-donating | High | Potentially lower activity due to steric crowding, but may lead to higher selectivity |

| 2-chloro-6-(1H-pyrazol-3-yl)pyridine | Cl | Electron-withdrawing | Moderate | May favor reactions requiring a more electrophilic metal center |

This table presents a conceptual framework for ligand design based on established principles in coordination chemistry.

Comparison with Related Ligand Systems in Catalysis

The catalytic performance of complexes with this compound can be better understood by comparing them to related ligand systems.

Comparison with 2,6-bis(pyrazolyl)pyridines (pincer ligands): The 2,6-bis(pyrazolyl)pyridine (bpp) ligands are tridentate pincer ligands that form highly stable complexes with a variety of transition metals. These complexes have shown significant catalytic activity in a range of reactions, including acceptorless dehydrogenation of alcohols rsc.org. The key difference lies in the denticity and the resulting coordination geometry. The bidentate nature of this compound leaves more coordination sites available on the metal center for substrate binding and activation, which can be advantageous in certain catalytic cycles. However, the tridentate coordination of bpp ligands often imparts greater thermal stability to the resulting complexes.

Comparison with 2,2'-bipyridine (B1663995) (bpy) and 2,2':6',2''-terpyridine (tpy): Bipyridine and terpyridine are classic N-donor ligands extensively used in catalysis. Compared to bpy, this compound offers a different electronic environment due to the presence of the pyrazole ring, which can be deprotonated to form pyrazolate complexes, enabling different catalytic pathways. The steric profile is also different, with the methyl group providing more steric bulk than the protons in the corresponding positions of bpy. Terpyridine, being a tridentate ligand like bpp, generally forms more rigid and stable complexes than the bidentate this compound. This can lead to differences in catalytic activity and selectivity, with the more flexible bidentate ligand potentially allowing for a wider range of substrate geometries to be accommodated.

Comparison with (Pyrazol-1-ylmethyl)pyridine Ligands: These ligands also feature both pyridine and pyrazole moieties, but the connectivity is through a methylene (B1212753) linker. This increased flexibility can lead to different coordination modes and bite angles compared to the directly linked rings in this compound. Palladium complexes of (pyrazol-1-ylmethyl)pyridine have been investigated as catalysts for ethylene (B1197577) oligomerization, although with low activity uj.ac.za. The more rigid framework of this compound may offer better control over the geometry of the active site and thus lead to higher catalytic efficiency in certain applications.

Biological Activity and Medicinal Chemistry Investigations

Antimicrobial and Antitubercular Activities of Derivatives

Derivatives of the 2-methyl-6-(1H-pyrazol-3-yl)pyridine framework have shown notable promise as antimicrobial and antitubercular agents. A variety of novel pyrazole-tagged pyridine (B92270) derivatives have been synthesized and evaluated against both Gram-positive and Gram-negative bacteria, as well as different fungal strains. benthamdirect.com For instance, certain pyrazole (B372694) substituted pyridine derivatives demonstrated significant activity in well diffusion assays. benthamdirect.com Molecular docking studies have also been employed to understand the binding modes of these active compounds. benthamdirect.com

In the realm of antitubercular research, pyrazole derivatives have been a subject of interest. researchgate.netresearchgate.net Numerous synthesized compounds have been screened for their inhibitory activity against Mycobacterium tuberculosis. researchgate.netresearchgate.net Some derivatives have exhibited potent activity, with minimum inhibitory concentration (MIC) values comparable to or even better than standard drugs like pyrazinamide. researchgate.net The structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the pyrazole and pyridine rings play a crucial role in determining the antitubercular potency. For example, the presence of a methyl group on the phenyl ring of pyrazoline analogues has been shown to enhance inhibitory activity against M. tuberculosis. researchgate.net

| Derivative Type | Target Organism | Activity | Reference |

| Pyrazole substituted pyridines | Gram-positive bacteria | Significant | benthamdirect.com |

| Pyrazole substituted pyridines | Gram-negative bacteria | Significant | benthamdirect.com |

| Pyrazole substituted pyridines | Candida strains | Significant | benthamdirect.com |

| Pyrazole derivatives | Mycobacterium tuberculosis H37Rv | Significant (MIC as low as 1.6 µg/mL for some) | researchgate.net |

Anti-inflammatory and Analgesic Potential

The anti-inflammatory and analgesic properties of compounds derived from the pyrazole nucleus are well-documented, with some pyrazole-based drugs being used clinically for these effects. vietnamjournal.rumdpi.com Investigations into novel pyrazole analogues have continued to explore this potential. nih.gov Certain synthesized pyrazole derivatives have demonstrated significant anti-inflammatory activity when compared to standard drugs like Diclofenac sodium. nih.gov The mechanism of action for many of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. vietnamjournal.ru

The analgesic effects of pyrazole derivatives have also been evaluated in various preclinical models. zsmu.edu.ua The fusion of a thiophene (B33073) moiety with the pyrazole ring has been explored to develop potent anti-inflammatory agents. vietnamjournal.ru The structural modifications on the pyrazole ring have been shown to influence the analgesic and anti-inflammatory activities, highlighting the importance of SAR in designing more effective and safer therapeutic agents. nih.gov

| Derivative | Activity | Comparison | Reference |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Anti-inflammatory | Better than Diclofenac sodium | nih.gov |

| Methyl 6-(4-(2-ethoxyphenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate | Anti-inflammatory | Comparable to indometacin | nih.gov |

| Methyl 6-(4-(4-fluorophenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate | Analgesic | More active than acetylsalicylic acid | nih.gov |

Antidepressant and Central Nervous System (CNS) Effects

Derivatives of pyrazoline, a reduced form of pyrazole, have been investigated for their potential effects on the central nervous system, particularly as antidepressant and anxiolytic agents. researchgate.netnih.gov Studies have shown that certain 2-pyrazoline (B94618) derivatives can exhibit significant antidepressant-like activity in preclinical models such as the forced swimming test in mice. researchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov

The anxiolytic potential of pyrazole derivatives has also been explored. researchgate.net Some novel 1,3,5-trisubstituted-2-pyrazoline derivatives have demonstrated significant anti-anxiety effects in various behavioral models. nih.gov Molecular docking studies have suggested that these compounds may exert their anxiolytic effects by interacting with the MAO-A protein. nih.gov The substitution pattern on the pyrazoline ring has been found to be crucial for both antidepressant and anxiolytic properties. nih.gov

| Derivative Type | CNS Effect | Proposed Mechanism | Reference |

| 2-Pyrazoline derivatives | Antidepressant-like | Inhibition of monoamine oxidase (MAO) | researchgate.netnih.gov |

| 1,3,5-trisubstituted-2-pyrazoline derivatives | Anxiolytic | Interaction with MAO-A protein | nih.gov |

Antiproliferative Activity against Cancer Cell Lines

The this compound scaffold has been a fertile ground for the development of novel antiproliferative agents. nih.govnih.gov A number of pyrazolo-pyridine derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including those of the breast, liver, colon, and cervix. nih.govrsc.org The antiproliferative activity is often dependent on the specific substitutions on the heterocyclic rings. nih.gov For instance, in a series of pyrazole derivatives of pyridine and naphthyridine, fluoro substitution yielded a highly active compound against HeLa cells. nih.gov

Structure-activity relationship studies have been instrumental in optimizing the anticancer efficacy of these compounds. nih.gov The hybridization of the pyrazolo-pyridine core with other pharmacophores has been a successful strategy to enhance antitumor activity. nih.gov The mechanisms underlying the antiproliferative effects are varied and can include the induction of apoptosis and cell cycle arrest. unife.it

| Derivative Type | Cancer Cell Line | IC50 Value | Reference |

| Pyrazolo[3,4-d]pyrimidine derivatives | 15 different cancer cell lines | 0.03–6.561 µM | nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidine derivatives | Non-small cell lung cancer (A549) | 8.21 µM | nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidine derivatives | Colorectal carcinoma (HCT116) | 19.56 µM | nih.gov |

| 3,4-diaryl pyrazole derivatives | 6 different cancer cell lines | 0.06–0.25 nM | nih.gov |

| Pyrazolo[3,4-b]pyridine derivatives | HepG-2 (Liver cancer) | 3.42 ± 1.31 µM and 3.56 ± 1.5 µM | rsc.org |

Enzyme and Receptor Modulation

A significant area of investigation for pyrazolo-pyridine derivatives has been their role as kinase inhibitors, which are crucial in cancer therapy. nih.govrsc.org Activating mutations in FMS-like tyrosine kinase 3 (FLT3), particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML). nih.gov A derivative, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, has been identified as a potent inhibitor of both the FLT3-ITD and BCR-ABL pathways. nih.gov This compound has demonstrated potent antiproliferative effects on various leukemia cell lines driven by these kinases. nih.gov

The development of selective FLT3 inhibitors is an active area of research to overcome resistance to existing therapies. rsc.org Biphenyl substituted pyrazoyl-ureas have been explored as novel FLT3 inhibitors, showing nanomolar activity against FLT3 and FLT3-driven cell lines. rsc.org These inhibitors are thought to act by suppressing the phosphorylation of FLT3 and its downstream signaling proteins like STAT5. rsc.org

| Compound | Target Kinase | Cell Line | IC50 (nM) | Reference |

| Biphenyl substituted pyrazoyl-urea (Compound 10q) | FLT3 | MV4-11 | 280 | rsc.org |

| Biphenyl substituted pyrazoyl-urea (Compound 10q) | FLT3 | MOLM-14 | 18 | rsc.org |

| N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine | FLT3-ITD | - | Potent Inhibition | nih.gov |

| N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine | BCR-ABL | - | Potent Inhibition | nih.gov |

Metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) is a target for various central nervous system disorders. The compound 2-methyl-6-(phenylethynyl)-pyridine (MPEP) is a well-known mGluR5 antagonist. nih.gov While not a direct derivative of this compound, its structural similarity highlights the potential of the 2-methyl-6-substituted pyridine scaffold to interact with this receptor. Another potent and selective mGluR5 antagonist is 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP). nih.govnih.gov These antagonists have been instrumental in studying the physiological and pathophysiological roles of mGluR5 and have shown potential in models of neurodegeneration, addiction, anxiety, and pain. nih.gov The antidepressant-like effects of MPEP and MTEP have been demonstrated in preclinical models, and these effects are mediated through the mGluR5 receptor. nih.gov Further research is warranted to explore if derivatives of this compound can also modulate mGluR5 activity.

Interactions with Biological Macromolecules (e.g., DNA, Human Serum Albumin)

The binding of drugs to HSA is typically driven by a combination of forces including hydrophobic interactions, hydrogen bonding, and electrostatic forces. The interaction between platinum (IV) complexes and HSA, for instance, has been investigated using fluorescence spectroscopy and molecular docking, revealing that hydrophobic character can facilitate interaction with hydrophobic pockets within the protein. nih.gov For heterocyclic molecules, fluorescence quenching is a common technique used to study binding. This method relies on the quenching of the intrinsic fluorescence of tryptophan residues (primarily Trp-214) in HSA upon binding of a ligand. mdpi.commdpi.com The data from such experiments allow for the calculation of key binding parameters.

Table 1: Typical Parameters Calculated from HSA Binding Studies

| Parameter | Description | Method of Determination | Significance |

|---|---|---|---|

| Binding Constant (Ka) | Measures the affinity of the ligand for the protein. | Fluorescence quenching data analysis (e.g., Scatchard plot). mdpi.com | A higher Ka indicates stronger binding, which can affect the free drug concentration in plasma. |

| Number of Binding Sites (n) | Indicates how many molecules of the ligand bind to a single protein molecule. | Fluorescence quenching data analysis. nih.gov | Determines the stoichiometry of the drug-protein complex. |

| Stern-Volmer Constant (KSV) | Characterizes the efficiency of fluorescence quenching. | Stern-Volmer equation applied to fluorescence data. nih.govmdpi.com | Helps to distinguish between static (complex formation) and dynamic (collisional) quenching mechanisms. |

| Thermodynamic Parameters (ΔH, ΔS, ΔG) | Provide insight into the forces driving the binding interaction (e.g., hydrophobic, electrostatic). | van't Hoff equation using binding constants measured at different temperatures. mdpi.com | Elucidates the nature of the interaction. |

Given the structure of this compound, which contains both hydrophobic (pyridine and pyrazole rings) and hydrogen-bonding (pyrazole N-H) moieties, it is plausible that it would bind to HSA, likely within one of the main drug-binding sites located in subdomains IIA or IIIA. mdpi.com

Similarly, the interaction with DNA is a key mechanism for many anticancer and antimicrobial agents. Small molecules can bind to DNA through intercalation (inserting between base pairs), groove binding, or electrostatic interactions with the phosphate (B84403) backbone. Studies on hybrid 4,6-dihydrazone pyrimidine (B1678525) derivatives, which also contain pyridine rings, have shown that the heterocyclic systems can insert into the DNA base pairs. nih.gov Molecular docking simulations of these compounds indicated that the pyrimidine groups intercalated, while the pyridine rings oriented towards the grooves of the DNA helix. nih.gov This suggests a potential, though unconfirmed, mode of interaction for pyrazolyl-pyridine scaffolds with DNA.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the pyrazolyl-pyridine scaffold, SAR studies have been instrumental in optimizing potency and selectivity for various protein targets. nih.govnih.gov

A key example is the development of 4-(pyrazol-3-yl)-pyridine derivatives as inhibitors of c-Jun N-terminal kinase (JNK), a target implicated in inflammatory diseases and neurodegenerative disorders. nih.gov An initial hit, a 4-(pyrazol-3-yl)-pyrimidine compound, showed promising JNK3 inhibition (IC₅₀ = 0.63 μM). nih.gov This led to a systematic exploration of the pyrazolyl-pyridine scaffold, focusing on modifications at several positions to enhance potency and pharmacokinetic properties. nih.gov

The core SAR strategy involved varying substituents on the pyridine ring (positions X and Y) and the pyrazole ring (positions R¹, R², and R³). nih.gov The findings from these modifications on JNK3 inhibition are summarized below.

Table 2: Structure-Activity Relationship of 4-(Pyrazol-3-yl)-pyridine Analogs as JNK3 Inhibitors

| Compound ID | Pyridine Ring Substituent (Position 2) | Pyrazole Ring Substituent (R¹) | JNK3 IC₅₀ (μM) |

|---|---|---|---|

| Analog 1 | 4-Fluorophenylamino | H | 0.057 |

| Analog 2 | 4-Fluorophenylamino | Methyl | 0.007 |

| Analog 3 | 4-Fluorophenylamino | Ethyl | 0.006 |

| Analog 4 | 4-Hydroxyphenylamino | Methyl | 0.019 |

| Analog 5 | 3-Hydroxyphenylamino | Methyl | 0.004 |

| Analog 6 | 2-Hydroxyphenylamino | Methyl | 0.008 |

Data sourced from a study on JNK inhibitors. nih.gov

Key SAR insights from this and related studies include:

N1-Alkylation of the Pyrazole Ring: Substitution at the N1 position of the pyrazole ring was found to be highly beneficial. Replacing the N-H with small alkyl groups, such as methyl or ethyl, led to a significant increase in potency (e.g., Analog 1 vs. Analogs 2 & 3), potentially by improving interactions within the kinase hinge-binding region. nih.gov

Pyridine Ring Substituents: The nature and position of the substituent at the 2-position of the pyridine ring were critical. An aniline (B41778) moiety was generally favored. Placing a hydroxyl group at the meta position of this aniline ring (Analog 5) resulted in the most potent JNK3 inhibition in the series, suggesting an optimal hydrogen-bonding interaction with the target enzyme. nih.gov

Other Pyrazole Substituents: In other contexts, such as the development of PRMT5 inhibitors, substitution on the carbon atoms of the pyrazole ring has been shown to enhance activity. Adding a lipophilic phenyl group to a pyrazole moiety allowed the compound to access a distinct lipophilic pocket in the target enzyme, boosting inhibitory potency by over 100-fold. acs.org This highlights the importance of tailoring pyrazole substituents to the specific topology of the target's binding site.

These studies collectively demonstrate that the pyrazolyl-pyridine core is a versatile scaffold. Its biological activity can be finely tuned through systematic chemical modifications, allowing for the optimization of potency and other drug-like properties.

Bioavailability and Metabolism Considerations (Mechanistic and theoretical perspectives)

The bioavailability and metabolic fate of a drug candidate are critical aspects that determine its success in clinical applications. While specific experimental ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not available in the reviewed literature, a theoretical and mechanistic perspective can be developed based on its chemical structure and data from related compounds. In silico prediction tools are frequently used in modern drug discovery to forecast these properties. researchgate.netnih.govmdpi.com

Absorption and Distribution: The oral bioavailability of a compound is often predicted using guidelines such as Lipinski's Rule of Five. This compound has a molecular weight of 159.19 g/mol , one hydrogen bond donor (the pyrazole N-H), and three hydrogen bond acceptors (the three nitrogen atoms). Its calculated logarithm of the partition coefficient (logP), a measure of lipophilicity, is typically low. These properties are well within the limits of Lipinski's rules, suggesting a high probability of good oral absorption and bioavailability. In silico ADME profiling of other pyrazole derivatives has shown that such scaffolds generally exhibit favorable absorption properties. mdpi.com

Metabolism: The metabolic transformation of xenobiotics primarily occurs in the liver, mediated by Cytochrome P450 (CYP) enzymes. Based on its structure, this compound has several potential sites for metabolic modification:

Oxidation of the Methyl Group: The methyl group on the pyridine ring is a prime site for Phase I oxidation. It can be hydroxylated by CYP enzymes to form a primary alcohol (6-(hydroxymethyl)-2-(1H-pyrazol-3-yl)pyridine), which can be further oxidized to an aldehyde and then a carboxylic acid. This is a common metabolic pathway for aryl methyl groups.

Aromatic Hydroxylation: The pyridine and pyrazole rings can undergo direct hydroxylation at various positions. This is another common CYP-mediated reaction that increases the polarity of the molecule to facilitate excretion.

N-Oxidation/N-Glucuronidation: The nitrogen atoms, particularly the basic pyridine nitrogen, are susceptible to Phase I N-oxidation or Phase II conjugation reactions such as N-glucuronidation. The pyrazole nitrogens could also be sites for conjugation.

The specific CYP isozymes involved would need to be determined experimentally, but predictions for related heterocyclic compounds often indicate metabolism by major isoforms like CYP3A4, CYP2D6, and CYP2C9. mdpi.com

Excretion: Following metabolic conversion to more polar derivatives (e.g., hydroxylated compounds, carboxylic acids, or glucuronide conjugates), the compound would be readily excreted from the body, primarily through the kidneys into the urine.

Table 3: Theoretical ADME Profile of this compound

| ADME Parameter | Predicted Property | Mechanistic Rationale |

|---|---|---|

| Intestinal Absorption | High | Compliant with Lipinski's Rule of Five; low molecular weight and moderate polarity. |

| Aqueous Solubility | Moderate to High | Presence of multiple nitrogen atoms capable of hydrogen bonding with water. |

| Blood-Brain Barrier (BBB) Penetration | Possible | Small molecular size and moderate lipophilicity may allow for CNS penetration, as seen with other pyrazole inhibitors. nih.gov |

| Primary Metabolic Pathways | Oxidation, Hydroxylation | Susceptible sites include the pyridine methyl group and the aromatic rings (Phase I). |

| Metabolizing Enzymes (Predicted) | Cytochrome P450 family (e.g., CYP3A4, CYP2D6) | Common enzymes responsible for the metabolism of N-heterocyclic drugs. |

| Excretion Route | Renal | Metabolites are expected to be polar and water-soluble, favoring urinary excretion. |

This table is based on theoretical considerations and general principles of drug metabolism. researchgate.netmdpi.com

Advanced Materials Science and Sensing Applications

Luminescent Properties and Optoelectronic Applications

The inherent photophysical properties of 2-methyl-6-(1H-pyrazol-3-yl)pyridine and its derivatives make them promising candidates for various optoelectronic applications. When coordinated with metal ions, these ligands can form complexes with significant luminescent characteristics, including Thermally Activated Delayed Fluorescence (TADF), and can be engineered into sensitive fluorescent sensors.

Thermally Activated Delayed Fluorescence (TADF) Characteristics of Complexes

Complexes incorporating derivatives of this compound have been shown to exhibit efficient Thermally Activated Delayed Fluorescence (TADF). TADF is a mechanism that allows for the harvesting of triplet excitons for light emission, which can significantly enhance the efficiency of organic light-emitting diodes (OLEDs).

In a study of copper(I) complexes with related diimine ligands, strong bluish-green photoluminescence was observed in the solid state. rsc.org These complexes demonstrated high quantum yields and long lifetimes at room temperature. The emission was attributed to efficient TADF arising from excited states involving metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions. rsc.org The emissive properties could be effectively tuned by modifying the steric and electronic nature of the diimine ligands. rsc.org

| Complex | Quantum Yield (%) | Lifetime (μs) | Emission Color |

| [Cu(tBupzmpy)(POP)]BF4 | 91 | 13.4 | Bluish-green |

| [Cu(Phpzmpy)(POP)]BF4 | 71 | 32.9 | Bluish-green |

| [Cu(Adpzmpy)(POP)]BF4 | 77 | 34.1 | Bluish-green |